N-(4-morpholinophenyl)benzo[d][1,3]dioxole-5-carboxamide
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Description
N-(4-morpholinophenyl)benzo[d][1,3]dioxole-5-carboxamide is a useful research compound. Its molecular formula is C18H18N2O4 and its molecular weight is 326.3g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Similar compounds have been reported to interact with carcinogenic heavy metal ions and have shown anticancer activity .
Mode of Action
It has been suggested that similar compounds may interact with their targets to inhibit their function . For instance, some benzodioxole derivatives have been reported to inhibit angiogenesis and P-glycoprotein efflux pump activity, which are crucial for cancer cell survival and proliferation .
Biochemical Pathways
Similar compounds have been reported to affect the pathways related to carcinogenic heavy metal ion detection and cancer cell survival .
Result of Action
Similar compounds have shown potential anticancer activity . For instance, carboxamide-containing compounds have been reported to reduce Hep3B secretions of α-fetoprotein (α-FP), indicating potential anticancer activity .
Action Environment
The action, efficacy, and stability of N-(4-morpholinophenyl)benzo[d][1,3]dioxole-5-carboxamide can be influenced by various environmental factors. For instance, the compound’s stability and activity may be affected by the storage conditions . .
Properties
IUPAC Name |
N-(4-morpholin-4-ylphenyl)-1,3-benzodioxole-5-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O4/c21-18(13-1-6-16-17(11-13)24-12-23-16)19-14-2-4-15(5-3-14)20-7-9-22-10-8-20/h1-6,11H,7-10,12H2,(H,19,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLUGKIVWCFYLBR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC=C(C=C2)NC(=O)C3=CC4=C(C=C3)OCO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00976155 |
Source
|
Record name | N-[4-(Morpholin-4-yl)phenyl]-2H-1,3-benzodioxole-5-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00976155 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6071-77-8 |
Source
|
Record name | N-[4-(Morpholin-4-yl)phenyl]-2H-1,3-benzodioxole-5-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00976155 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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